5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine
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Overview
Description
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of two benzyloxy groups attached to a benzyl moiety, which is further connected to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of substituted benzyl halides with pyrimidine-2,4-diamine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and improve efficiency. Additionally, the use of catalysts and optimized reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups would yield benzaldehyde derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyrimidine core can interact with nucleophilic sites. This compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Bis(dimethylamino)-4-methoxybenzyl)pyrimidine-2,4-diamine: Similar structure with different substituents on the benzyl group.
5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine: Contains methoxy groups instead of benzyloxy groups.
Uniqueness
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine is unique due to the presence of two benzyloxy groups, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart unique electronic properties, making it valuable in material science applications .
Properties
CAS No. |
206274-52-4 |
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Molecular Formula |
C25H24N4O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[[3,4-bis(phenylmethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H24N4O2/c26-24-21(15-28-25(27)29-24)13-20-11-12-22(30-16-18-7-3-1-4-8-18)23(14-20)31-17-19-9-5-2-6-10-19/h1-12,14-15H,13,16-17H2,(H4,26,27,28,29) |
InChI Key |
KYJSISOHUNITEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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